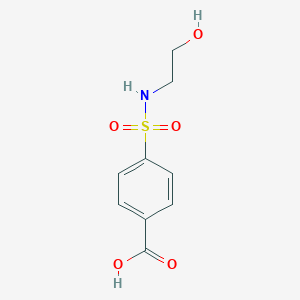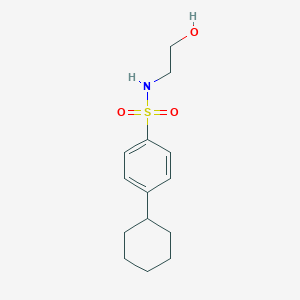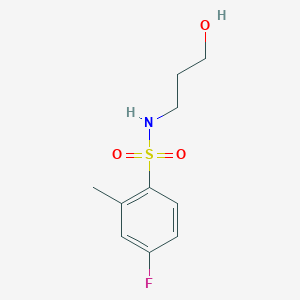![molecular formula C18H19NO2S2 B498795 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498795.png)
2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a propoxyphenoxy group and an ethylthio linkage attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiophenol and 4-propoxyphenol.
Formation of Intermediate: The first step involves the reaction of 2-aminothiophenol with an appropriate alkylating agent to form an intermediate compound.
Thioether Formation: The intermediate is then reacted with 4-propoxyphenol in the presence of a suitable base to form the desired thioether linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the benzothiazole ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Methoxyphenoxy)ethyl]thio}-1,3-benzothiazole
- 2-{[2-(4-Ethoxyphenoxy)ethyl]thio}-1,3-benzothiazole
- 2-{[2-(4-Butoxyphenoxy)ethyl]thio}-1,3-benzothiazole
Uniqueness
2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the propoxyphenoxy group, which imparts specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H19NO2S2 |
|---|---|
Molecular Weight |
345.5g/mol |
IUPAC Name |
2-[2-(4-propoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H19NO2S2/c1-2-11-20-14-7-9-15(10-8-14)21-12-13-22-18-19-16-5-3-4-6-17(16)23-18/h3-10H,2,11-13H2,1H3 |
InChI Key |
IBMDJQZYRLPPPZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-Hydroxypropyl)amino]sulfonyl}benzoic acid](/img/structure/B498714.png)


![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![allyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498722.png)
![isopropyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498723.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498725.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-ethyl-1H-indole-3-carboxylate](/img/structure/B498730.png)
![N-[9-(butylsulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B498731.png)
![N-[9-(butylsulfonyl)-2,2-dimethyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B498732.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498733.png)
![N-{4-[(butylsulfonyl)amino]phenyl}-1-butanesulfonamide](/img/structure/B498734.png)
![N-[(2,4,5-trimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B498735.png)
